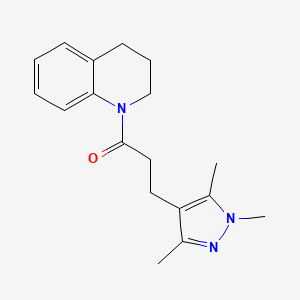
(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone, commonly known as MPM, is a chemical compound that has been widely used in scientific research. MPM has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments. In
Mécanisme D'action
MPM works by binding to the active site of ALDH, preventing it from metabolizing alcohol. This results in an accumulation of acetaldehyde, which is a toxic byproduct of alcohol metabolism. The accumulation of acetaldehyde leads to various physiological effects, including nausea, vomiting, and headaches.
Biochemical and Physiological Effects:
In addition to its effects on ALDH, MPM has been found to have other biochemical and physiological effects. MPM has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, making it useful in studying drug metabolism and toxicity. MPM has also been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPM in lab experiments is its potency as an inhibitor of ALDH. This allows researchers to study the effects of alcohol on the brain and liver without having to administer large amounts of alcohol. However, MPM has limitations in that it may not accurately reflect the effects of alcohol on the body, as it only inhibits one enzyme involved in alcohol metabolism.
Orientations Futures
Future research on MPM could focus on its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies could investigate the effects of MPM on other enzymes involved in drug metabolism and toxicity. Another area of future research could be the development of more potent and selective inhibitors of ALDH, which could have greater therapeutic potential.
Méthodes De Synthèse
The synthesis of MPM involves the reaction of 1-methylpyrazole and 2-phenylmorpholine with chloroacetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
MPM has been used in various scientific research areas, including neuroscience, pharmacology, and toxicology. MPM has been found to be a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme involved in the metabolism of alcohol. This inhibition makes MPM a useful tool in studying the effects of alcohol on the brain and liver.
Propriétés
IUPAC Name |
(1-methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-10-13(9-16-17)15(19)18-7-8-20-14(11-18)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVFHBMKHCNLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)

![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)

![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)

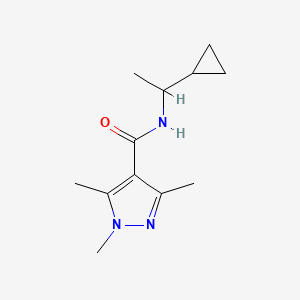
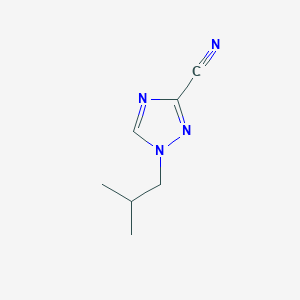
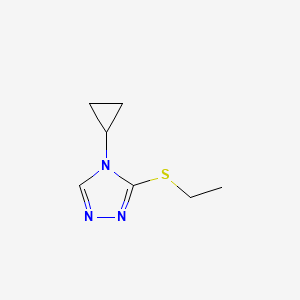
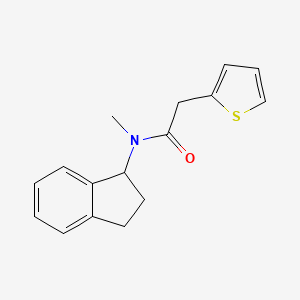

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
